2-(3-Pyridinylmethyl)benzoic acid
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Overview
Description
2-(3-Pyridinylmethyl)benzoic acid is an organic compound with the molecular formula C14H11NO2 It consists of a benzoic acid moiety substituted with a pyridinylmethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridinylmethyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and reagents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Pyridinylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can modify the pyridinylmethyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced pyridinylmethyl derivatives.
Substitution: Brominated benzylic compounds.
Scientific Research Applications
2-(3-Pyridinylmethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(3-Pyridinylmethyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison: 2-(3-Pyridinylmethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)benzoic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-7,9H,8H2,(H,15,16) |
InChI Key |
FJDVNUVFZFCIBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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